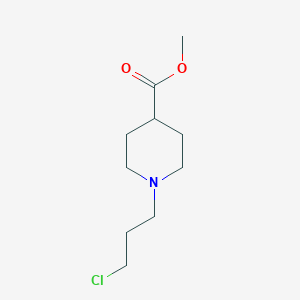
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate is an organic compound with the chemical formula C10H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methyl ester group at the 4-position and a 3-chloropropyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Alkylation: Piperidine is alkylated with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 3-chloropropyl group at the 1-position.
Esterification: The resulting 1-(3-chloropropyl)piperidine is then esterified with methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis.
化学反应分析
Types of Reactions
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: 1-(3-chloropropyl)piperidine-4-carboxylic acid.
Reduction: 1-(3-hydroxypropyl)piperidine-4-carboxylate.
科学研究应用
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Chemical Biology: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Chemistry: It is employed in the development of new materials and catalysts for various chemical processes.
作用机制
The mechanism of action of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as neurotransmitter receptors or enzymes. The 3-chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
相似化合物的比较
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Methyl piperidine-4-carboxylate: Lacks the 3-chloropropyl group, making it less reactive in substitution reactions.
1-Methylpiperidine-4-carboxylate: Contains a methyl group at the 1-position instead of the 3-chloropropyl group, resulting in different chemical properties and reactivity.
1-(3-Hydroxypropyl)piperidine-4-carboxylate: Formed by the reduction of this compound, it has different reactivity due to the presence of a hydroxyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.
属性
IUPAC Name |
methyl 1-(3-chloropropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAGDBPLWSDTAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B1148384.png)


